BTK Biochemical Potency: Target Compound (Example 99) vs. Other Patent Examples
The target compound, disclosed as Example 99 in US20240083900A1, exhibits an IC50 of 1 nM against BTK in a biochemical assay [1]. This potency is distinguishable from other examples within the same patent family: Example 236 shows a higher IC50 of 5.5 nM in the same assay, while Example 66 reports an IC50 of <1 nM [1]. The 5.5-fold difference between Example 99 and Example 236, and the sub-nanomolar potency of Example 66, underscore the importance of specific structural features for target engagement [1].
| Evidence Dimension | Biochemical BTK inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99) |
| Comparator Or Baseline | Example 236 (IC50 = 5.5 nM), Example 66 (IC50 < 1 nM) |
| Quantified Difference | Example 99 is 5.5-fold more potent than Example 236; Example 66 is >1-fold more potent than Example 99. |
| Conditions | In vitro BTK biochemical assay measuring compound potency against BTK, as described in US20240083900A1. |
Why This Matters
A 5.5-fold difference in potency between structurally related analogs translates to significantly different effective concentrations in cellular and in vivo models, directly impacting compound selection for lead optimization or biological tool compound use.
- [1] Ma, B., Jones, J.H., Hopkins, B.T., et al. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. U.S. Patent Application US20240083900A1, filed November 12, 2021, published March 14, 2024. View Source
